molecular formula C11H12N4O4S B11078066 6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11078066
M. Wt: 296.30 g/mol
InChI Key: NFHUELZWTMCBFW-UHFFFAOYSA-N
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Description

6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. Its unique structure, which includes a pyrimidine ring fused with a sulfonamide group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves the condensation of pyrimidine derivatives with sulfonamide precursors. One common method includes the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with pyridine-4-methylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE
  • 2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE
  • 6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONIC ACID

Uniqueness

The uniqueness of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE lies in its combination of a pyrimidine ring with a sulfonamide group and a pyridine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H12N4O4S/c1-7-9(10(16)15-11(17)14-7)20(18,19)13-6-8-2-4-12-5-3-8/h2-5,13H,6H2,1H3,(H2,14,15,16,17)

InChI Key

NFHUELZWTMCBFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=NC=C2

Origin of Product

United States

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